molecular formula C15H15F2NO2 B14859335 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol

Cat. No.: B14859335
M. Wt: 279.28 g/mol
InChI Key: VDKRHMBSSXBXDC-UHFFFAOYSA-N
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Description

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol is an organic compound that features a phenol group substituted with a difluorophenylamino group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol typically involves the reaction of 3,5-difluoroaniline with 2-hydroxy-3-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3,5-Dichlorophenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((3,5-Dibromophenyl)amino)methyl)-6-ethoxyphenol
  • 2-(((3,5-Dimethylphenyl)amino)methyl)-6-ethoxyphenol

Uniqueness

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15F2NO2

Molecular Weight

279.28 g/mol

IUPAC Name

2-[(3,5-difluoroanilino)methyl]-6-ethoxyphenol

InChI

InChI=1S/C15H15F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-8,18-19H,2,9H2,1H3

InChI Key

VDKRHMBSSXBXDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)F)F

Origin of Product

United States

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